molecular formula C7H14NO4P B106988 1-cyanoethyl diethyl phosphate CAS No. 19239-48-6

1-cyanoethyl diethyl phosphate

Cat. No.: B106988
CAS No.: 19239-48-6
M. Wt: 207.16 g/mol
InChI Key: BKZAGOCAPNLJCU-UHFFFAOYSA-N
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Description

Contextual Significance in Organophosphorus Chemistry

Diethyl (1-cyanoethyl)phosphonate holds a significant position in organophosphorus chemistry due to the unique reactivity conferred by its functional groups. The phosphonate (B1237965) moiety acts as a potent electron-withdrawing group, which activates the adjacent cyanoethyl group for various chemical transformations.

The synthesis of this compound can be achieved through several established organophosphorus reactions. One common method is the Arbuzov reaction, involving triethyl phosphite (B83602) and 2-bromopropionitrile (B99969). google.com Another approach is the base-catalyzed condensation of diethyl phosphite with acrylonitrile (B1666552). A more recent, efficient two-step synthesis has been developed, which starts with the nucleophilic substitution reaction between diethyl phosphite and bromoacetonitrile (B46782) to form an intermediate, cyanomethyl diethyl phosphate (B84403). google.comenamine.net This intermediate is then methylated to yield the final product. google.com

The compound is a key reactant in several name reactions. It is notably used in the Horner-Wadsworth-Emmons olefination reaction to produce α,β-unsaturated nitriles. sigmaaldrich.comenamine.net Furthermore, its utility extends to stereoselective transformations, including rhodium-catalyzed asymmetric Michael additions to form optically active phosphonates with a phosphorus-substituted quaternary asymmetric carbon center. oup.com Research has also detailed its use in novel one-pot, double olefination transformations for the stereoselective synthesis of complex molecules like trifluoromethylated pentadienenitriles. rsc.org

Multidisciplinary Relevance in Synthetic Organic Chemistry

The application of diethyl (1-cyanoethyl)phosphonate extends far beyond fundamental organophosphorus reactions, demonstrating significant multidisciplinary relevance, particularly in medicinal chemistry and the synthesis of bioactive molecules.

It serves as a crucial building block for a variety of pharmaceutical agents. Research has shown its use in the preparation of:

Sphingosine phosphate receptor (S1P) agonists , which are important in regulating cellular processes. sigmaaldrich.com

HIV-1 reverse transcriptase inhibitors , specifically in the synthesis of benzyl- and benzoyldimethylaminopyridinones. sigmaaldrich.com

Oxazolidinone antibacterial agents , through the synthesis of [(methylenepiperidinyl) or (methylenepyrrolidinyl)fluorophenyl]oxazolidinone derivatives. sigmaaldrich.com

Ubiquitin-protease pathway (UPP) kinase modulators , highlighting its role as a key pharmaceutical intermediate. google.com

Its ability to participate in stereoselective reactions further enhances its value, enabling the construction of complex chiral molecules. For instance, it is used in the stereoselective preparation of cyano(trifluoromethyl)pentenenitriles through an alkylation-elimination reaction sequence. sigmaaldrich.com

Historical Perspectives on Cyanoethylated Phosphate Compounds

The use of the cyanoethyl group in chemistry, a process known as cyanoethylation, has a rich history. This reaction involves the addition of a nucleophile to acrylonitrile and became particularly important in the mid-20th century. A key application that emerged was the use of the 2-cyanoethyl group as a phosphate protecting group in the chemical synthesis of oligonucleotides. journalirjpac.comacs.org

This strategy was foundational in the development of the phosphoramidite (B1245037) approach to DNA and RNA synthesis, a method that remains unsurpassed in efficiency. thieme-connect.de The cyanoethyl group protects the phosphate triester during the iterative addition of nucleotide building blocks. journalirjpac.comthieme-connect.de Its primary advantage is its stability throughout the synthesis cycle and its clean removal under mild basic conditions via a β-elimination mechanism, which does not harm the sensitive oligonucleotide product. nih.gov Over the years, this method has been refined, but the 2-cyanoethyl group continues to be a standard choice for phosphate protection in solid-phase oligonucleotide synthesis. acs.org While the focus of this historical application is on the 2-cyanoethyl protecting group, the underlying chemistry of cyanoethylated phosphorus compounds provided the essential groundwork for the later development and application of specific reagents like diethyl (1-cyanoethyl)phosphonate.

Table 1: Chemical and Physical Properties of Diethyl (1-cyanoethyl)phosphonate

PropertyValueSource
CAS Number29668-61-9 sigmaaldrich.com
Molecular FormulaC₇H₁₄NO₃P sigmaaldrich.com
Molecular Weight191.16 g/mol sigmaaldrich.comnih.gov
AppearanceLiquid sigmaaldrich.com
Boiling Point140-141 °C at 11 mmHg sigmaaldrich.com
Density1.085 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D)1.432 sigmaaldrich.com
IUPAC Name2-diethoxyphosphorylpropanenitrile nih.gov

Table 2: Overview of Synthetic Applications

Application AreaSpecific UseSource
Name ReactionsHorner-Wadsworth-Emmons olefination sigmaaldrich.com
Asymmetric SynthesisRhodium-Catalyzed Enantioselective Michael Addition oup.com
Medicinal Chemistry IntermediatePreparation of Sphingosine phosphate receptor (S1P) agonists sigmaaldrich.com
Synthesis of HIV-1 reverse transcriptase inhibitors sigmaaldrich.com
Synthesis of oxazolidinone antibacterial agents sigmaaldrich.com
Preparation of Ubiquitin-protease pathway (UPP) kinase modulators google.com
Stereoselective SynthesisOne-pot synthesis of trifluoromethylated pentadienenitriles rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19239-48-6

Molecular Formula

C7H14NO4P

Molecular Weight

207.16 g/mol

IUPAC Name

1-cyanoethyl diethyl phosphate

InChI

InChI=1S/C7H14NO4P/c1-4-10-13(9,11-5-2)12-7(3)6-8/h7H,4-5H2,1-3H3

InChI Key

BKZAGOCAPNLJCU-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC(C)C#N

Canonical SMILES

CCOP(=O)(OCC)OC(C)C#N

Other CAS No.

19239-48-6

Synonyms

(1-Cyanoethyl)diethyl=phosphate

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyanoethyl Diethyl Phosphate

Phosphite-Derived Synthetic Routes

Phosphite-based synthesis represents a cornerstone in the preparation of 1-cyanoethyl diethyl phosphate (B84403), leveraging the reactivity of both diethyl phosphite (B83602) and triethyl phosphite.

Nucleophilic Substitution of Halogenated Nitriles with Diethyl Phosphite

A prominent synthetic pathway involves the nucleophilic substitution reaction between diethyl phosphite and a halogenated nitrile, such as bromoacetonitrile (B46782). This reaction is typically conducted in the presence of a strong base to facilitate the deprotonation of diethyl phosphite, forming a potent nucleophile. The resulting phosphite anion then attacks the electrophilic carbon of the halogenated nitrile, displacing the halide and forming a new carbon-phosphorus bond. google.com

One patented method outlines this process as the first step in a two-step synthesis. google.com In this procedure, diethyl phosphite is treated with a strong base, such as sodium ethoxide, in a solvent like dimethylformamide (DMF). Subsequently, bromoacetonitrile is added, leading to the formation of the intermediate, cyanomethyl diethyl phosphate. google.com This initial product is then used in a subsequent methylation step to yield the final 1-cyanoethyl diethyl phosphate. google.com The selection of the base is critical, with options including sodium alkoxides, sodium alkyls, and lithium amides. google.com

Table 1: Reaction Parameters for Nucleophilic Substitution

Parameter Condition Source
Reactants Diethyl phosphite, Bromoacetonitrile google.com
Base Sodium ethoxide (or other strong bases) google.com
Solvent Dimethylformamide (DMF) google.com

| Product | Cyanomethyl diethyl phosphate | google.com |

This approach is considered advantageous due to the use of readily available and less expensive raw materials compared to other methods, enhancing experimental safety and reducing environmental impact. google.com

Reactions Involving Triethyl Phosphite

Triethyl phosphite is another key precursor in the synthesis of related phosphonates, often through the Michaelis-Arbuzov reaction. In a traditional synthesis of the intermediate cyanomethyl diethyl phosphate, triethyl phosphite is reacted with chloroacetonitrile. google.com This reaction is typically heated and may be catalyzed by reagents like tetrabutylammonium (B224687) iodide to improve efficiency. google.com The reaction proceeds via the formation of a phosphonium (B103445) intermediate, which then undergoes dealkylation (loss of ethyl chloride) to yield the stable phosphonate (B1237965) product.

A different approach mentioned in the literature involves the reaction of triethyl phosphite directly with 2-bromopropionitrile (B99969) to form this compound. google.com However, this method is often hampered by the high cost of 2-bromopropionitrile and the need for high-temperature, solvent-free conditions, which can complicate achieving a high yield. google.com

Table 2: Comparison of Triethyl Phosphite Routes

Reactant Product Conditions Notes Source
Triethyl phosphite + Chloroacetonitrile Cyanomethyl diethyl phosphate 80–120°C, Catalyst (TBAI) Forms the intermediate for subsequent methylation. google.com

Cyanomethylation-Based Synthesis Strategies

Cyanomethylation strategies focus on building the target molecule from a cyanomethyl phosphonate precursor.

Generation and Methylation of Cyanomethyl Diethyl Phosphate

A highly effective and modern approach to synthesizing this compound involves a two-step process: the initial synthesis of cyanomethyl diethyl phosphate followed by its methylation. google.com

Step 1: Generation of Cyanomethyl Diethyl Phosphate As detailed in section 2.1.1, the first step is the nucleophilic substitution of bromoacetonitrile with diethyl phosphite in the presence of a strong base. google.com

Step 2: Methylation The cyanomethyl diethyl phosphate intermediate is then subjected to a methylation reaction. This is achieved by treating the intermediate with a second strong base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF). google.com The base deprotonates the carbon atom adjacent to both the cyano and the phosphonate groups, creating a nucleophilic carbanion. This carbanion is then quenched with a methylating agent, typically methyl iodide, to introduce the methyl group and form the final product, this compound. google.com

The reaction conditions for the methylation step are crucial for a successful outcome. The addition of sodium hydride is often performed at a controlled temperature of 5-10°C, followed by reaction for 0.5-2 hours. The subsequent addition of methyl iodide may be carried out at a higher temperature, around 50°C, for 5-6 hours to ensure the reaction goes to completion. google.com

Mechanistic Studies of Rearrangement Reactions in Synthesis

The synthesis of organophosphorus compounds is often accompanied by complex rearrangement reactions, which can be both a challenge and a synthetic tool.

Investigations into 1,2-Phospha-Brook Rearrangement Pathways

The google.com-phospha-Brook rearrangement is a significant reaction in organophosphorus chemistry that involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom. mdpi.comelsevierpure.com This rearrangement serves as a powerful method for generating α-oxygenated carbanions, which are versatile intermediates in organic synthesis. elsevierpure.com

This rearrangement typically begins with the addition of a phosphite, like diethyl phosphite, to a carbonyl compound (a Pudovik reaction), forming an α-hydroxyphosphonate. mdpi.com In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then triggers the migration of the adjacent phosphonate group from the carbon to the oxygen, resulting in a phosphate and a carbanion stabilized by the adjacent oxygen. elsevierpure.comresearchgate.net

A seminal 1957 paper first reported a rearrangement to form diethyl 1-cyanoethyl phosphate, laying the groundwork for understanding these pathways. acs.org Modern studies have expanded on this, showing that the carbanionic intermediate generated via the google.com-phospha-Brook rearrangement can be trapped by various electrophiles in cascade reactions. mdpi.comresearchgate.net For example, α-phosphonyloxy enolates, generated from the rearrangement of adducts formed from α-ketoesters and dialkyl phosphites, can participate in subsequent Michael additions. researchgate.net

While not always the primary intended pathway in the syntheses described in sections 2.1 and 2.2, the potential for a google.com-phospha-Brook rearrangement exists, especially if carbonyl-containing impurities are present or if reaction conditions (e.g., strong bases) favor such a mechanism. Understanding these rearrangement pathways is crucial for optimizing reaction conditions to favor the desired product and minimize the formation of rearranged byproducts. mdpi.com

Strategic Optimization of Reaction Parameters and Yields

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yields and minimize the formation of byproducts. Research has identified key variables in the synthetic process, including the choice of starting materials, catalysts, solvents, temperature, and reaction duration. A prevalent and effective method involves a two-step approach: first, the synthesis of the intermediate, diethyl cyanomethylphosphonate, followed by its methylation. google.com

An alternative route involves the direct reaction of triethyl phosphite with 2-bromopropionitrile, though the high cost and complex preparation of 2-bromopropionitrile can make this method less economically viable. google.com Therefore, optimization efforts have largely concentrated on the two-step pathway, focusing on maximizing the efficiency of each step.

Detailed research findings have illuminated the optimal conditions for the initial nucleophilic substitution reaction to form the key intermediate, diethyl cyanomethylphosphonate. This is typically achieved by reacting diethyl phosphite with bromoacetonitrile in the presence of a strong base. google.com The subsequent methylation of this intermediate to yield the final product, this compound, also requires carefully controlled conditions to ensure high conversion rates. google.com

One patented method details the synthesis of the precursor chloroacetonitrile, followed by its reaction with triethyl phosphite. google.com The optimization of this process involves staged heating and the use of a catalyst to enhance the efficiency of the nucleophilic substitution. google.com

The following tables summarize the optimized parameters from various research findings.

Table 1: Optimization of Diethyl Cyanomethylphosphonate Synthesis (Intermediate)

This table outlines the optimized parameters for the synthesis of the intermediate compound, diethyl cyanomethylphosphonate, from two different sets of reactants.

ParameterOptimized Condition (Method 1)Optimized Condition (Method 2)
Reactants Diethyl phosphite, BromoacetonitrileChloroacetonitrile, Triethyl phosphite
Base/Catalyst Sodium ethoxideTetrabutylammonium iodide (0.5–1.0 mol%)
Solvent DMF (Dimethylformamide)Not specified (reaction may be neat)
Temperature 20-25°C (base addition), 60-70°C (bromoacetonitrile addition)80-110°C (triethyl phosphite addition), 110-120°C (post-reaction)
Reaction Time 0.5-2 hours (base addition), 3-4 hours (post-addition)6-8 hours (addition), 6-8 hours (post-reaction)
Reported Yield 83%Not specified
Data sourced from patent CN115010754A google.com and patent CN111018909A google.com.

Table 2: Optimization of this compound Synthesis (Final Product)

This table details the optimized parameters for the methylation of the intermediate, diethyl cyanomethylphosphonate, to produce the final product.

ParameterOptimized Condition
Reactants Diethyl cyanomethylphosphonate, Methyl iodide
Base Sodium hydride
Solvent Tetrahydrofuran
Temperature 5-10°C (base addition), ~50°C (methyl iodide addition)
Reaction Time 0.5-2 hours (base addition), 5-6 hours (post-addition)
Molar Ratio Diethyl cyanomethylphosphonate : Sodium hydride : Methyl iodide = 1 : 2.0 : 1.5
Data sourced from patent CN115010754A google.com.

Mechanistic and Transformative Chemical Reactions of 1 Cyanoethyl Diethyl Phosphate

Nucleophilic Substitution Reactivity of the Cyanoethyl Moiety

The 1-cyanoethyl group in 1-cyanoethyl diethyl phosphate (B84403) is activated for nucleophilic substitution reactions due to the electron-withdrawing nature of the adjacent phosphonate (B1237965) group. This activation facilitates the attack of nucleophiles on the carbon atom bearing the cyano group.

A notable example of this reactivity is in the synthesis of the compound itself. One method involves the nucleophilic substitution reaction between diethyl phosphite (B83602) and bromoacetonitrile (B46782) in the presence of a strong base to form cyanomethyl diethyl phosphonate. google.com This intermediate is then subsequently methylated. google.com The phosphonate group enhances the electrophilicity of the neighboring carbon, making it susceptible to attack by the nucleophilic phosphite anion.

The general mechanism for nucleophilic substitution at the α-carbon of phosphonates involves the displacement of a leaving group by a nucleophile. The reaction proceeds through a transition state where the negative charge is stabilized by the phosphorus atom. The nature of the nucleophile, solvent, and any catalysts can influence the reaction rate and yield.

Michael Addition Participations

1-Cyanoethyl diethyl phosphate can participate in Michael addition reactions, a type of conjugate addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. smolecule.comwikipedia.org In this context, the deprotonated form of a related phosphonate can act as the Michael donor. The electron-withdrawing phosphonate and cyano groups can stabilize the resulting carbanion, facilitating the addition. wikipedia.org

The general mechanism of a Michael addition involves the formation of a nucleophile (the Michael donor) by deprotonation with a base. wikipedia.org This nucleophile then attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor), leading to the formation of a new carbon-carbon bond and an enolate intermediate. wikipedia.org Subsequent protonation of the enolate yields the final Michael adduct. wikipedia.org

The effectiveness of the phospha-Michael addition is influenced by the structure of the Michael acceptor, the nature of the substituents on the phosphorus atom, and the reaction conditions. rsc.org Various catalysts, including strong bases like DBU and solid catalysts like CaO, have been shown to promote these reactions. rsc.org

Rearrangement Reaction Mechanisms (e.g.,benchchem.comatdbio.com-Phospha-Brook Rearrangement)

A significant rearrangement reaction involving compounds structurally related to this compound is the phospha-Brook rearrangement. This reaction involves the intramolecular migration of a phosphoryl group from a carbon atom to an oxygen atom. mdpi.com The driving force for this rearrangement is the formation of a more stable P-O bond compared to the P-C bond.

The google.com-phospha-Brook rearrangement is a key example, serving as a powerful method for carbonyl umpolung (polarity inversion). mdpi.com This process typically begins with the addition of a phosphite to a carbonyl compound, forming an α-hydroxyphosphonate. mdpi.com In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the phosphorus atom, leading to the migration of the phosphoryl group and the formation of an α-phosphonyloxy carbanion. researchgate.net

Recent research has expanded the scope of this rearrangement to include catalytic and asymmetric variations. acs.orgresearchgate.netccspublishing.org.cn For instance, a cascade reaction involving a Pudovik addition followed by a google.com-phospha-Brook rearrangement has been utilized to synthesize various functionalized molecules. acs.org The stereochemical outcome of these rearrangements is a critical aspect, with studies showing that the configuration at the phosphorus center can be retained. rsc.org

Rearrangement Type Description Key Intermediates Driving Force
google.com-Phospha-Brook Rearrangement Intramolecular migration of a phosphoryl group from a carbon to an adjacent oxygen atom. mdpi.comα-Hydroxyphosphonate, alkoxide, α-phosphonyloxy carbanion. researchgate.netFormation of a thermodynamically more stable P-O bond.
atdbio.com-Phospha-Brook Rearrangement A less common variant involving migration over a larger atomic framework.
Allylic Rearrangement of Cyanophosphates BF3·Et2O-catalyzed rearrangement of cyanophosphates derived from α,β-unsaturated ketones to form conjugated allylic phosphates. jst.go.jpCyanophosphate, carbocation intermediate.Formation of a conjugated system.

Phosphoryl Transfer Mechanisms in Related Systems

Phosphoryl transfer reactions are fundamental in biological systems and organic synthesis. nih.gov These reactions involve the transfer of a phosphoryl group (PO3) from a donor molecule to a nucleophilic acceptor. The mechanism of phosphoryl transfer can be either concerted (S_N2-like) or stepwise (associative or dissociative). libretexts.orgscispace.com

In a concerted mechanism, the nucleophile attacks the phosphorus center simultaneously with the departure of the leaving group, proceeding through a single pentacoordinate transition state. libretexts.orgscispace.comlibretexts.org This pathway typically results in the inversion of stereochemistry at the phosphorus atom. libretexts.orglibretexts.org

A stepwise associative mechanism involves the initial formation of a stable pentacoordinate intermediate (a trigonal bipyramidal phosphorane), which then breaks down to release the leaving group. libretexts.orgyoutube.com This mechanism allows for the possibility of pseudorotation within the intermediate, which can lead to retention of stereochemistry. rsc.org

The electrophilicity of the phosphorus atom is a key factor in these reactions and can be enhanced by Lewis acids, such as magnesium ions in biological systems, which coordinate to the phosphoryl oxygens. libretexts.orglibretexts.org

Stereochemical Control in Reactions Involving the Compound

Stereochemical control is a crucial aspect of reactions involving chiral phosphorus compounds. In the context of the phospha-Brook rearrangement, the stereochemistry at the phosphorus center is often retained. rsc.org This has been explained by a mechanism involving an intermolecular nucleophilic substitution at the phosphorus atom, where an oxygen anion acts as the nucleophile and a carbon anion as the leaving group. rsc.org Berry pseudorotation of an intermediate can lead to the observed retention of configuration at the phosphorus center. rsc.org

In asymmetric synthesis, chiral catalysts have been employed to control the stereochemical outcome of reactions involving phosphonates. For example, chiral phosphoric acid catalysts have been used to achieve stereodivergent synthesis of P-stereogenic nucleotides. chemrxiv.org The catalyst can form a mixed-valence P(III)-P(V) complex with the substrate, enabling stereocontrol through a dynamic kinetic resolution process. chemrxiv.org

The development of stereoselective methods for the synthesis of organophosphorus compounds is an active area of research, with significant implications for the preparation of chiral ligands, catalysts, and biologically active molecules. acs.orgrsc.org

De-cyanoethylation Mechanisms for Protecting Group Removal

The 2-cyanoethyl group is widely used as a protecting group for phosphate and phosphite moieties, particularly in the solid-phase synthesis of oligonucleotides. atdbio.comwikipedia.org Its removal, or de-cyanoethylation, is typically achieved under basic conditions. wikipedia.org

The mechanism of de-cyanoethylation is a β-elimination reaction. atdbio.comvaia.com The presence of the electron-withdrawing cyano group makes the hydrogens on the adjacent carbon atom (the β-carbon relative to the phosphorus) acidic. atdbio.com A base, such as aqueous ammonia (B1221849), abstracts one of these acidic protons, leading to the formation of a carbanion. vaia.com This is followed by the elimination of the phosphate group and the formation of acrylonitrile (B1666552) as a byproduct. vaia.com

Applications in Complex Organic and Polymer Synthesis

Intermediate in Fine Chemical Synthesis

1-Cyanoethyl diethyl phosphate (B84403), also known as (1-cyanoethyl)phosphonic acid diethyl ester, is a versatile organophosphorus compound utilized as a key intermediate in the synthesis of a variety of complex organic molecules. sigmaaldrich.comnih.gov Its unique chemical structure, featuring a phosphonate (B1237965) ester linked to a 1-cyanoethyl group, makes it a valuable reagent in fine chemical manufacturing. sigmaaldrich.com

This compound serves as a crucial building block in the synthesis of intermediates for both the pharmaceutical and agrochemical industries. smolecule.com In the pharmaceutical sector, it is identified as an intermediate for drugs that modulate the ubiquitin-protease pathway (UPP), which is significant for researching the pathology of various malignant tumors and genetic diseases. google.com Its derivatives are also explored for their potential antiviral activities. The synthesis of agrochemicals and other industrial chemicals also employs 1-cyanoethyl diethyl phosphate as a precursor.

A notable application of this compound is in the stereoselective preparation of advanced chemical intermediates. It is specifically used as a reactant in the synthesis of cyano(trifluoromethyl)pentenenitriles. sigmaaldrich.comscientificlabs.co.ukthomassci.com This transformation is achieved through a process involving alkylation followed by an elimination reaction, demonstrating the reagent's utility in constructing complex molecules with specific stereochemistry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The compound is instrumental in the preparation of agonists for sphingosine-1-phosphate (S1P) receptors. smolecule.com S1P receptors are vital components of cellular signaling pathways, and agonists that activate them are important for various cellular processes. Specifically, this compound is used as a reagent for preparing S1P agonists that feature an N-cinnamyl-ß-alanine moiety. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

In the field of antiviral research, this compound is employed in the synthesis of specific enzyme inhibitors. It is a key reagent in the preparation of benzyl- and benzoyldimethylaminopyridinones, which have been identified as inhibitors of HIV-1 reverse transcriptase. sigmaaldrich.comthomassci.comsigmaaldrich.com This application highlights its role in the development of potential therapeutic agents against viral infections.

The utility of this compound extends to the creation of antibacterial compounds. It is used in the synthesis of oxazolidinone derivatives, a class of compounds known for their antibacterial properties. Specifically, it is a reactant for the synthesis of [(methylenepiperidinyl) or (methylenepyrrolidinyl)fluorophenyl]oxazolidinone antibacterial agents. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

This compound functions as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. sigmaaldrich.comthomassci.comsigmaaldrich.comsigmaaldrich.com The HWE reaction is a widely used method in organic chemistry for the synthesis of alkenes, particularly with a high degree of E-stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction involves the use of phosphonate-stabilized carbanions, which are more nucleophilic but less basic than the ylides used in the traditional Wittig reaction. wikipedia.org The use of this phosphonate reagent allows for the formation of carbon-carbon double bonds, and the dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.orgorganic-chemistry.org

Research Findings on the Applications of this compound

Application AreaSpecific SynthesisResulting Product/Intermediate ClassReference
Pharmaceutical IntermediatesModulators for the ubiquitin-protease pathway (UPP)UPP Kinase Modulating Drugs google.com
Advanced IntermediatesStereoselective preparation via alkylation and eliminationCyano(trifluoromethyl)pentenenitriles sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Receptor AgonistsPreparation of S1P agonists with N-cinnamyl-ß-alanine moietySphingosine Phosphate Receptor (S1P) Agonists scientificlabs.co.uksigmaaldrich.com
Enzyme InhibitorsPreparation of specific pyridinone derivativesHIV-1 Reverse Transcriptase Inhibitors sigmaaldrich.comsigmaaldrich.com
Antibacterial AgentsSynthesis of specific oxazolidinone derivatives[(Methylenepiperidinyl) or (methylenepyrrolidinyl)fluorophenyl]oxazolidinone Antibacterials sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Olefination ReactionsReaction with aldehydes or ketones(E)-Alkenes thomassci.comsigmaaldrich.comwikipedia.org

Enabling Reagent in Oligonucleotide and Polynucleotide Synthesis

Role as a Phosphate Protecting Group in Phosphoramidite (B1245037) Chemistry

The 2-cyanoethyl (CE) group, a key component of compounds like this compound, is the most widely used protecting group for the internucleotidic phosphate linkages in the phosphoramidite method of oligonucleotide synthesis. umich.edugoogle.com Its primary role is to shield the phosphorus center during the sequential addition of nucleotide monomers to the growing DNA or RNA chain. atdbio.com In the phosphoramidite approach, the coupling step forms a phosphite (B83602) triester (P(III)) linkage, which is unstable and susceptible to undesired side reactions, particularly under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in the subsequent cycle. atdbio.combiotage.comsigmaaldrich.com

To prevent these issues, the P(III) intermediate is oxidized to a more stable pentavalent phosphotriester (P(V)). atdbio.comsigmaaldrich.com The resulting phosphotriester is effectively a DNA backbone protected with a 2-cyanoethyl group. atdbio.combiotage.com This protection is crucial for preventing undesirable reactions at the phosphorus atom during the subsequent synthesis cycles. atdbio.combiotage.com The CE group is stable throughout the iterative steps of the synthesis cycle, including the acidic detritylation step. wikipedia.org

The popularity of the β-cyanoethyl group stems from its reliable performance and its facile and quantitative removal under mild basic conditions after the synthesis is complete. wikipedia.orgumich.edu This removal occurs through a β-elimination mechanism, which is triggered by treatment with aqueous ammonia (B1221849) or other amines. sigmaaldrich.com This process is highly efficient due to the acidity of the hydrogen atoms on the carbon adjacent to the electron-withdrawing cyano group. sigmaaldrich.com The development of β-cyanoethyl phosphoramidites by Koester was a significant advancement over the earlier use of methyl groups for phosphate protection, which required the use of the foul-smelling and toxic thiophenol for deprotection. atdbio.com

However, a potential side reaction during deprotection is the formation of acrylonitrile (B1666552) as a by-product of the β-elimination. google.comatdbio.comsigmaaldrich.com Acrylonitrile is a Michael acceptor and can react with the heterocyclic bases of the oligonucleotide, particularly thymine, under the strongly basic deprotection conditions. atdbio.com To mitigate this, the deprotection strategy can be altered; for instance, the cyanoethyl groups can be removed from the phosphate backbone while the oligonucleotide is still attached to the solid support by using a weak base solution, such as diethylamine (B46881) in acetonitrile (B52724). atdbio.combiotage.com This allows the acrylonitrile to be washed away before the final cleavage and deprotection of the nucleobases, preventing the formation of unwanted adducts. atdbio.com

Methodologies for Solid-Phase Oligonucleotide Synthesis

The phosphoramidite method, executed on a solid support, is the standard for chemical oligonucleotide synthesis and heavily relies on the 2-cyanoethyl group for phosphate protection. biotage.comsigmaaldrich.comwikipedia.org The synthesis proceeds in a 3'-to-5' direction through a four-step cycle for each nucleotide addition. biotage.comsigmaaldrich.com

The Solid-Phase Synthesis Cycle:

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside anchored to the solid support. biotage.comumich.edu This is typically achieved using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent, which exposes the 5'-hydroxyl group for the next reaction. biotage.comumich.edu

Coupling: The next nucleoside monomer, as a 2-cyanoethyl phosphoramidite, is activated by a weak acid such as 1H-tetrazole. biotage.comumich.edu The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. biotage.com This forms a phosphite triester linkage, extending the oligonucleotide chain. atdbio.combiotage.com

Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked through acetylation. wikipedia.org This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. wikipedia.org

Oxidation: The unstable trivalent phosphite triester linkage is converted to a stable pentavalent phosphotriester. atdbio.comsigmaaldrich.com This is accomplished using an oxidizing agent, most commonly a solution of iodine in the presence of water and pyridine. atdbio.combiotage.comsigmaaldrich.com The resulting phosphotriester is protected by the 2-cyanoethyl group, rendering it stable for the subsequent synthesis cycles. atdbio.com

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Upon completion of the chain assembly, the oligonucleotide is fully protected, with the 2-cyanoethyl groups on the phosphate backbone, acyl groups on the exocyclic amines of the nucleobases, and the terminal 5'-DMT group. wikipedia.org The final step is the deprotection and cleavage from the solid support. The 2-cyanoethyl groups are removed by β-elimination using a base, such as concentrated ammonium (B1175870) hydroxide (B78521), which also cleaves the acyl protecting groups from the nucleobases and releases the oligonucleotide from the support. sigmaaldrich.comwikipedia.org

Table 1: Key Steps in Solid-Phase Oligonucleotide Synthesis via Phosphoramidite Chemistry

StepReagent(s)PurposeIntermediate Formed
Detritylation Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DichloromethaneRemoves the 5'-DMT protecting group, exposing the 5'-hydroxyl group. biotage.comumich.eduFree 5'-hydroxyl group on the growing chain.
Coupling 2-Cyanoethyl Phosphoramidite Monomer & 1H-TetrazoleElongates the oligonucleotide chain by one nucleotide. biotage.comumich.eduUnstable phosphite triester linkage. atdbio.com
Capping Acetic Anhydride & 1-MethylimidazoleBlocks unreacted 5'-hydroxyl groups to prevent deletion mutations. wikipedia.orgAcetylated failure sequences.
Oxidation Iodine, Water, PyridineStabilizes the internucleotide linkage by converting P(III) to P(V). atdbio.comsigmaaldrich.comStable phosphotriester protected by a 2-cyanoethyl group. atdbio.com

Advancements in Solution-Phase Oligonucleotide Synthesis

While solid-phase synthesis is dominant for routine and small-scale preparations, solution-phase oligonucleotide synthesis (LPOS) offers advantages for large-scale manufacturing. google.comwalther-group.com LPOS utilizes soluble polymer supports instead of insoluble resins, which can improve reaction kinetics and scalability. walther-group.comnih.gov The fundamental phosphoramidite chemistry, including the use of 2-cyanoethyl protection for the phosphate groups, remains central to these methods. google.com

Historically, solution-phase synthesis predates solid-phase methods, with early approaches including the phosphodiester and phosphotriester methods. biotage.com The modern iteration, often called liquid-phase oligonucleotide synthesis (LPOS), aims to combine the scalability of solution chemistry with the efficiency of phosphoramidite reagents. nih.gov

Recent advancements have focused on creating more efficient "one-pot" LPOS processes. nih.gov Traditional LPOS requires multiple precipitation steps to purify the product after each nucleotide addition, which is laborious and time-consuming. walther-group.comnih.gov A one-pot strategy merges the coupling, oxidation, and detritylation steps into a single reaction vessel with sequential reagent addition, followed by a single precipitation step to isolate the elongated oligonucleotide. nih.gov This significantly reduces the number of steps and the consumption of reagents. walther-group.comnih.gov In such a system, after coupling the 2-cyanoethyl phosphoramidite and subsequent oxidation, detritylation is performed in the same pot, requiring careful management of reagents and by-products. nih.gov

These advancements in LPOS are crucial for the production of therapeutic oligonucleotides and for applications requiring large quantities of high-purity DNA or RNA, such as in the formation of DNA-based hydrogels. walther-group.comnih.gov The 2-cyanoethyl group's reliable performance and predictable cleavage under specific basic conditions are as critical in these scalable solution-phase methods as they are in solid-phase synthesis.

Chemical Phosphorylation of Oligonucleotides

Introducing a phosphate group at the 5'- or 3'-terminus of a synthetic oligonucleotide is a common requirement for various biological applications, such as ligation and enzymatic assays. Chemical phosphorylation using specialized phosphoramidite reagents is the most common method to achieve this during automated synthesis. glenresearch.comcambio.co.uk

One widely used approach involves a "Chemical Phosphorylation Reagent" (CPR), which is a phosphoramidite designed to be added as the final monomer in a 5'-phosphorylation reaction. glenresearch.comcambio.co.uk A prominent example is a reagent that, after coupling and oxidation, results in a 5'-tether containing a DMT group. google.comresearchgate.net This terminal DMT group is advantageous as it allows for the quantification of the final coupling yield and enables straightforward purification of the full-length, phosphorylated oligonucleotide from truncated failure sequences using reverse-phase HPLC. google.com

Following purification, the protecting groups on this tether are removed in a multi-step process. First, the DMT group is cleaved with acid. cambio.co.uk Then, a brief treatment with a base like aqueous ammonium hydroxide removes the remaining part of the tethering structure, yielding the final 5'-monophosphate. cambio.co.ukresearchgate.net

For 3'-phosphorylation, the strategy is different. A specialized solid support, such as a 3'-Phosphate CPG (Controlled Pore Glass), is used. glenresearch.comcambio.co.uk The synthesis begins from this support, and upon completion, the standard cleavage and deprotection protocol releases the oligonucleotide with a phosphate group at its 3'-terminus. glenresearch.com

In these processes, the internucleotidic phosphates along the oligonucleotide chain are still protected with 2-cyanoethyl groups, which are removed simultaneously with the base-labile protecting groups during the final ammonia deprotection step. glenresearch.comcambio.co.uk Care must be taken when using certain deprotection strategies, as some solid supports used for 3'-phosphorylation are not compatible with pre-cleavage treatments designed to remove the cyanoethyl groups to prevent acrylonitrile formation. glenresearch.comcambio.co.uk

Table 2: Reagents for Chemical Phosphorylation of Oligonucleotides

TerminusMethodReagent/SupportKey Features
5'-Terminus Phosphoramidite ReagentChemical Phosphorylation Reagent II (CPR II)Contains a DMT-protected side chain for RP-HPLC purification; yields 5'-phosphate after acid and base treatment. glenresearch.comcambio.co.ukglenresearch.com
3'-Terminus Modified Solid Support3'-Phosphate CPGThe oligonucleotide is synthesized starting from this support, directly yielding a 3'-phosphorylated product upon cleavage. glenresearch.comcambio.co.ukglenresearch.com

Utilization in Polymer Chemistry and Functional Material Design

Synthesis of Phosphorus-Containing Monomers and Polymers

The reactivity of the 2-cyanoethyl phosphate group is exploited in polymer chemistry to create phosphorus-containing polymers (PCPs) with a wide range of properties and applications, including as flame retardants and biocompatible materials. mdpi.comresearchgate.net A common strategy involves the synthesis of a monomer containing a 2-cyanoethyl phosphate, followed by polymerization, and in some cases, a post-polymerization deprotection step to unmask a phosphodiester group. mdpi.com

For example, bis(methacryloyl)(2-cyanoethyl)phosphate has been synthesized and subsequently polymerized via free-radical polymerization. mdpi.com The resulting polymer contains protected phosphate groups. These protecting 2-cyanoethyl groups can then be removed by a base-induced β-elimination reaction, yielding a hydrogel with poly(alkylene phosphate) chains (PCPAs). mdpi.com This method provides a route to functional materials where the phosphate group imparts specific properties like hydrophilicity or ion-binding capacity.

In the field of flame retardants, organophosphorus compounds are highly effective. Monomers such as diethyl allylphosphonate, which can be synthesized from triethyl phosphite (a precursor related to diethyl phosphate), are used in polymerization reactions. mdpi.com This monomer can be incorporated into copolymers, for instance, with urethane (B1682113) and ester components, to produce materials with improved flame retardancy for blending with commercial polymers like ABS. mdpi.com

Another approach involves creating phosphorus-containing hardeners for epoxy resins. researchgate.net For instance, a liquid phosphorous-containing flame retardant anhydride can be synthesized from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and used to cure epoxy resins. researchgate.net While not directly using this compound, these syntheses are part of the broader field of creating phosphorus-containing polymers where various organophosphate structures are designed as reactive monomers or additives to enhance material properties, particularly thermal stability and flame resistance. researchgate.net The synthesis of these specialized phosphorus monomers often involves reactions of phosphorus precursors like phosphorus trichloride (B1173362) or phosphonic dichlorides with diols or other functional molecules. mdpi.comencyclopedia.pub

Engineering of Phosphodiester Hydrogels and Related Polymeric Architectures

The synthesis of phosphodiester hydrogels typically involves the polymerization of monomers containing a protected phosphate group, followed by a deprotection step to generate the desired phosphodiester linkages. This strategy allows for the controlled formation of the polymer network.

A common and extensively reported method utilizes monomers bearing a 2-cyanoethyl protected phosphate. For instance, bis(methacryloyl)(2-cyanoethyl)phosphate can be polymerized to create a polymer backbone. mdpi.com Subsequent treatment with a base removes the 2-cyanoethyl group via a β-elimination reaction, leading to the formation of the phosphodiester crosslinks that define the hydrogel structure. mdpi.com This approach is foundational in the synthesis of various poly(phosphodiester)s (PCPAs). mdpi.com

An alternative to base-induced deprotection is a thermal elimination method. This involves the synthesis of a phosphotriester precursor polymer which, upon heating, eliminates a small molecule to yield the final phosphodiester hydrogel. google.com This technique avoids the use of basic conditions that could potentially compromise the integrity of sensitive components within the hydrogel network. google.com

Despite the detailed research into the use of the 2-cyanoethyl protecting group, there is a notable absence of studies describing the application of this compound as a monomer or precursor in the synthesis of phosphodiester hydrogels or other complex polymeric structures. The available literature on this compound primarily focuses on its synthesis and its application as a reagent in other areas of organic chemistry, such as the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds. sigmaaldrich.com

Table 1: Comparison of Cyanoethyl Phosphate Isomers in Polymer Synthesis

CompoundRole in Polymer SynthesisDeprotection/Reaction Mechanism
2-Cyanoethyl protected phosphates Monomer precursor for phosphodiester polymers and hydrogelsBase-induced β-elimination or thermal elimination to form phosphodiester linkages
This compound Not reported as a monomer for phosphodiester polymer/hydrogel synthesis. Used as a reagent in other organic reactions.Utilized in reactions like the Horner-Wadsworth-Emmons olefination.

Computational and Theoretical Investigations of 1 Cyanoethyl Diethyl Phosphate Systems

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions, offering a molecular-level view of bond formation and cleavage. For α-cyanophosphonates, these studies have focused on elucidating the mechanisms of their synthesis.

A significant area of investigation has been the synthesis of α-cyanophosphonates from β-nitrostyrenes through the addition of a phosphite (B83602). Theoretical studies using quantum chemical methods, specifically the M062X method which is a subset of density functional theory, have been employed to evaluate plausible reaction mechanisms. researchgate.net In one such study, the reaction between triphenyl phosphite and β-nitrostyrene was examined. Three potential pathways were computationally modeled:

Path A: Nucleophilic addition of the phosphite to the β-carbon of the β-nitrostyrene.

Path B: Addition of the phosphite to the oxygen atom of the nitro group.

Path C: Addition of the phosphite to the nitrogen atom of the nitro group.

These computational findings are crucial as they can guide synthetic chemists in optimizing reaction conditions. For instance, understanding the transition state structures and the influence of solvents (which were also modeled, showing a slight increase in the energy barrier compared to the gas phase) can lead to the rational design of catalysts and selection of appropriate reaction media to improve yield and selectivity. researchgate.netresearchgate.net Similar quantum chemical approaches could be applied to other synthetic routes, such as the Michael addition of diethyl (1-cyanoethyl)phosphonate to vinyl ketones, to understand the role of the catalyst and the origins of stereoselectivity. researchgate.netresearchgate.netresearchgate.net

Reaction Pathway Calculated Parameter Energy Value (kcal/mol) Phase
Path A Overall Energy Barrier19.31Gas
Path A Overall Energy Barrier20.75Water
Path A Overall Energy Barrier20.76Methanol
Path B Overall Energy Barrier43.47Gas
Path C Relative Free Energy (Intermediate c3)15.76Gas
Path C Relative Free Energy (Intermediate c4)88.78Gas
This table presents calculated energy values for different proposed mechanisms in the synthesis of α-cyanophosphonates, based on DFT studies. Data sourced from a theoretical investigation of the triphenylphosphite and β-nitrostyrene reaction. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications in Conformational Analysis and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and properties of molecules. It finds extensive application in analyzing the conformational preferences and chemical reactivity of compounds like 1-cyanoethyl diethyl phosphate (B84403).

Reactivity Analysis: DFT is also used to probe the chemical reactivity of molecules by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other reagents.

In the theoretical study of α-cyanophosphonate synthesis, DFT calculations of the HOMO and LUMO of the reactants were performed to explain the observed regioselectivity. researchgate.net For the β-nitrostyrene reactant, the LUMO was found to have the largest coefficients on the β-carbon atom. This indicates that the β-carbon is the most electrophilic site, making it the most susceptible to attack by a nucleophile, such as the phosphite. researchgate.net This theoretical prediction aligns perfectly with the experimental and calculated mechanistic results showing that nucleophilic attack occurs at this position.

This type of analysis can be extended to understand the reactivity of the 1-cyanoethyl diethyl phosphate molecule itself. For example, in reactions involving the deprotonation of the α-carbon (the carbon bearing the cyano and phosphonate (B1237965) groups), DFT can model the stability of the resulting carbanion and predict its reactivity towards various electrophiles. epdf.pub

Reactant Molecule Orbital Atom with Largest Contribution Calculated Orbital Contribution Implication
Triphenyl PhosphiteHOMOPhosphorus (P)-Acts as Nucleophile
β-NitrostyreneLUMOβ-Carbon0.6785Site of Nucleophilic Attack
β-NitrostyreneLUMOα-Carbon-0.51868Less Reactive Site
This table illustrates the application of Frontier Molecular Orbital (FMO) analysis from DFT calculations to predict reactivity in the synthesis of α-cyanophosphonates. Data sourced from a theoretical investigation of the triphenylphosphite and β-nitrostyrene reaction. researchgate.net

Molecular Modeling of Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and analyze how molecules interact with each other. For this compound, these methods can shed light on interactions with solvent molecules, catalysts, and other reactants, which govern its behavior in solution and during chemical transformations.

The key intermolecular forces at play include:

Hydrogen Bonding: The phosphoryl oxygen (P=O) and the nitrogen of the cyano group (C≡N) are potential hydrogen bond acceptors. In protic solvents or in the presence of catalysts with N-H or O-H groups (like thiourea), these interactions can play a significant role. researchgate.net Molecular modeling can quantify the strength of these hydrogen bonds and reveal how they activate the molecule for a reaction.

Dipole-Dipole Interactions: The molecule possesses significant polarity, particularly around the P=O and C≡N bonds. Modeling can show how these dipoles orient the molecule in a solvent or within a catalyst's active site.

Ionic Interactions: In reactions involving organometallic reagents like butyllithium (B86547) (BuLi), this compound is deprotonated to form an anion. epdf.pub Molecular modeling can be used to study the structure of the resulting ion pair, including the position of the counter-ion (e.g., Li⁺) and its influence on the subsequent reaction's stereochemistry and regioselectivity. acs.org

Van der Waals Forces: These non-specific interactions are crucial for understanding the molecule's physical properties and how it packs in condensed phases.

Advanced Analytical and Spectroscopic Characterization Methods for 1 Cyanoethyl Diethyl Phosphate

Chromatographic Separation and Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and purity evaluation of 1-cyanoethyl diethyl phosphate (B84403). While specific, detailed HPLC methods for this compound are not extensively published, established methods for closely related organophosphorus compounds, such as cyanomethyl diethyl phosphate, provide a robust framework.

Typically, reverse-phase (RP) HPLC is employed for the analysis of such polar compounds. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are used in place of phosphoric acid. sielc.com The separation is generally carried out on a C18 stationary phase. For faster analysis times, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns (e.g., 3 µm) can be utilized. sielc.com

A critical aspect of 1-cyanoethyl diethyl phosphate is its chirality, possessing a stereocenter at the carbon atom bonded to the cyano and phosphonate (B1237965) groups. Consequently, the separation of its enantiomers is of significant interest. Chiral HPLC is the method of choice for this purpose. doi.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. eijppr.comsigmaaldrich.com The choice of CSP is crucial and often involves phases based on polysaccharide derivatives or Pirkle-type phases, which can offer interactions like hydrogen bonding, π-π stacking, and steric hindrance to achieve separation. eijppr.com The mobile phase composition, temperature, and flow rate can be optimized to enhance the resolution of the enantiomers. sigmaaldrich.com

Purity assessment by HPLC involves quantifying the main peak corresponding to this compound and identifying any impurity peaks. These impurities could arise from starting materials, by-products of the synthesis, or degradation products.

Table 1: Illustrative HPLC Parameters for Analysis of Related Organophosphorus Compounds

ParameterValue/ConditionReference
Column Newcrom R1 (for cyanomethyl diethyl phosphate) sielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com
Detection UV, Mass Spectrometry (MS)
Application Purity assessment, preparative separation, pharmacokinetics sielc.com

This table is illustrative and based on methods for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that confirm the presence of all its proton-containing fragments. A patent describing the synthesis of this compound provides the following ¹H NMR data in CDCl₃: signals at δ 4.16-4.18 (m, 4H) corresponding to the two methylene (B1212753) groups of the ethyl esters, δ 2.90-2.93 (m, 1H) for the methine proton adjacent to the cyano and phosphoryl groups, δ 1.51-1.53 (d, 3H) for the methyl group, and δ 1.29-1.33 (t, 6H) for the terminal methyl groups of the ethyl esters. google.com The multiplicity of these signals (quartet for the methine proton coupled to the methyl protons and phosphorus, doublet for the adjacent methyl group, and triplets for the ethyl methyl groups) is crucial for confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show distinct signals for the cyano carbon, the methine carbon, the methylene and methyl carbons of the ethyl groups, and the methyl carbon of the cyanoethyl moiety. The chemical shifts are influenced by the electronegativity of the neighboring atoms, particularly the phosphorus and nitrogen atoms.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. For diethyl (1-cyanoethyl)phosphonate, a single resonance is expected in the phosphonate region of the spectrum, typically between 15 and 25 ppm. This chemical shift value confirms the presence of the phosphonate group and can be used to distinguish it from other phosphorus-containing species, such as phosphate by-products. ¹H-decoupled ³¹P NMR can simplify the spectrum by removing couplings to protons.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) / ppmMultiplicityAssignmentReference
¹H 4.16-4.18m-OCH₂CH₃ google.com
2.90-2.93m-CH(CN)P- google.com
1.51-1.53d-CH(CN)CH₃ google.com
1.29-1.33t-OCH₂CH₃ google.com
¹³C Data not explicitly found in searches
³¹P 15–25sP=O

¹³C NMR data is predicted based on typical chemical shifts for similar structures.

Other Advanced Spectroscopic Techniques for Characterization

In addition to NMR, other spectroscopic techniques play a vital role in the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of diethyl (1-cyanoethyl)phosphonate shows characteristic absorption bands. A strong band around 1250 cm⁻¹ is indicative of the P=O (phosphoryl) stretching vibration. The presence of the nitrile group (C≡N) is confirmed by a sharp absorption band at approximately 2200 cm⁻¹. Other bands corresponding to C-H, C-O, and P-O-C vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. The symmetric vibrations of the phosphate group are often strong in the Raman spectrum.

UV-Vis Spectroscopy: this compound itself does not possess strong chromophores that absorb in the visible region. However, UV-Vis spectroscopy can be useful for monitoring reactions where a chromophoric starting material is consumed or a colored product is formed.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeReference
~2200C≡N (Nitrile)Stretching
~1250P=O (Phosphoryl)Stretching

Data is based on typical ranges for these functional groups.

Mass Spectrometry-Based Characterization in Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of this compound and to identify any volatile impurities. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.16 g/mol ), although it may be weak depending on the stability of the molecule under EI conditions. nih.gov More prominent will be fragment ions resulting from the characteristic cleavage of the molecule, which can help in confirming its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are highly sensitive and specific techniques for the analysis of this compound, especially in complex matrices. For reaction monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product in real-time. The use of a mass detector allows for the unambiguous identification of the components in the reaction mixture based on their mass-to-charge ratio (m/z). This is particularly useful for optimizing reaction conditions and identifying the formation of by-products. For quantitative analysis, an internal standard is often employed. eurl-pesticides.eu

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are used to confirm the structure of 1-cyanoethyl diethyl phosphate?

  • Methodological Answer : Synthesis typically involves esterification or phosphorylation reactions, such as reacting precursors like castor oil with diethyl phosphate groups under controlled conditions. Structural validation employs FT-IR spectroscopy (e.g., hydroxyl absorption peaks at 3297 cm⁻¹) and ¹H NMR (e.g., characteristic peaks at 0.7 ppm for -CH₃ and 2.6–4.2 ppm for -CH₂ and -OH groups). These techniques confirm the integration of cyanoethyl and phosphate moieties .

Q. How does this compound improve the thermal stability of polymer matrices like PVC?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals that the compound enhances char residue formation at 300–500°C, acting as a thermal barrier. Differential scanning calorimetry (DSC) shows increased glass transition temperatures (Tg), indicating reduced polymer chain mobility and improved heat resistance. Researchers should compare TGA-derived activation energies and residual mass percentages to quantify stability .

Q. What standard tests evaluate the flame-retardant efficacy of this compound in polymers?

  • Methodological Answer : Cone calorimetry measures key parameters like time to ignition (TTI) , peak heat release rate (pHRR) , and total heat release (THR) . For example, pHRR reductions from 167.5 kW/m² to 52.1 kW/m² and THR decreases from 9.0 MJ/m² to 4.6 MJ/m² confirm flame inhibition via char layer formation and gas-phase radical quenching .

Advanced Research Questions

Q. How do conflicting data on mechanical properties arise when using this compound as a plasticizer?

  • Methodological Answer : While the compound reduces tensile strength (e.g., from 28 MPa to 22 MPa), it increases elongation at break (e.g., from 250% to 320%) due to its bulky molecular structure. Researchers should perform tensile tests at varying additive concentrations (e.g., 10–30 wt%) and analyze stress-strain curves to reconcile trade-offs between flexibility and strength .

Q. What mechanisms explain the compound’s dual role in smoke suppression and flame retardancy?

  • Methodological Answer : Smoke production rate (SPR) analysis shows reduced particulate emissions due to char consolidation, which traps volatile fragments. Coupling thermogravimetry-FTIR identifies suppressed release of aromatic hydrocarbons and CO during pyrolysis. Advanced studies should correlate char morphology (via SEM) with gas-phase analytics to isolate suppression pathways .

Q. How does this compound influence migration stability in PVC under solvent exposure?

  • Methodological Answer : Migration tests in solvents (e.g., ethanol, petroleum ether) quantify weight loss over time. The compound’s high branching and molecular weight reduce migration rates to 1.40–3.45% (vs. 5–10% for DOP). Researchers should use accelerated aging protocols (e.g., 70°C for 72 hours) and HPLC to track plasticizer leaching .

Q. What experimental strategies address contradictory findings on endocrine disruption risks?

  • Methodological Answer : Toxicity studies should combine in vitro assays (e.g., thyroid receptor binding assays) with metabolite profiling (e.g., LC-MS/MS detection of urinary diethyl phosphate). Dose-response models and longitudinal exposure studies in model organisms can resolve discrepancies between acute vs. chronic toxicity data .

Tables for Key Data

Property Test Method Result Reference
Flame Retardancy (pHRR)Cone Calorimetry52.1 kW/m² (vs. 167.5 kW/m² control)
Thermal Stability (Char Residue)TGA18.5% at 500°C (vs. 5.2% control)
Migration in EthanolGravimetric Analysis1.55% weight loss (vs. 3.45% DOP)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.